TD-106

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(5-amino-4-oxo-1,2,3-benzotriazin-3-yl)piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O3/c13-6-2-1-3-7-10(6)12(20)17(16-15-7)8-4-5-9(18)14-11(8)19/h1-3,8H,4-5,13H2,(H,14,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXZBHVQOULDEPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C=CC=C3N=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of TD-106 in PROTACs: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Function of TD-106

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cell. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker. One ligand binds to the target protein, while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the cell's natural disposal system, the 26S proteasome.

A critical component of any PROTAC is its E3 ligase-recruiting ligand. This compound is a novel modulator of the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3][4][5][6] As a derivative of immunomodulatory drugs (IMiDs), this compound serves as a highly effective "handle" for engaging the CRBN E3 ligase complex (CRL4^CRBN^) in the PROTAC mechanism. By incorporating this compound into a PROTAC, researchers can specifically direct this degradation machinery to a desired target protein.

Mechanism of Action: this compound in Targeted Protein Degradation

The primary role of this compound within a PROTAC is to bind to and recruit the CRBN E3 ligase. The process unfolds through a series of orchestrated molecular events:

-

Ternary Complex Formation: A this compound-containing PROTAC simultaneously binds to the target protein (e.g., BRD4 or the Androgen Receptor) and the CRBN subunit of the CRL4^CRBN^ E3 ligase complex. This forms a key ternary complex (POI-PROTAC-CRBN), bringing the degradation machinery into close proximity with the target.[7]

-

Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the tagged target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can participate in further catalytic cycles of degradation.

Interestingly, this compound itself, as an IMiD analog, can induce the degradation of native CRBN substrates, known as neosubstrates, such as the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[1][6] This intrinsic activity is particularly relevant in the context of hematological malignancies.

Signaling Pathway Diagram

Caption: Mechanism of action for a this compound based PROTAC.

Quantitative Data for this compound and Derived PROTACs

The efficacy of this compound as a standalone agent and as a component of PROTACs has been quantified in various studies. The following table summarizes key performance metrics.

| Compound | Target Protein | Cell Line | Parameter | Value | Reference |

| This compound | IKZF1/3 | NCI-H929 (Myeloma) | CC50 | 0.039 µM | [1] |

| TD-428 | BRD4 | 22Rv1 (Prostate Cancer) | DC50 | 0.32 nM | [2][6] |

| TD-428 | - | 22Rv1 (Prostate Cancer) | CC50 | 20.1 nM | [2] |

| TD-802 | Androgen Receptor (AR) | LNCaP (Prostate Cancer) | DC50 | 12.5 nM | [3] |

| TD-802 | Androgen Receptor (AR) | LNCaP (Prostate Cancer) | Dmax | 93% | [3] |

-

CC50 (50% cytotoxic concentration): The concentration of a compound that causes 50% cell death.

-

DC50 (50% degradation concentration): The concentration of a PROTAC that induces 50% degradation of the target protein.

-

Dmax (maximum degradation): The maximum percentage of protein degradation achieved.

Experimental Protocols

Detailed characterization of this compound and its corresponding PROTACs involves a suite of cellular and biochemical assays. Below are representative methodologies for key experiments.

Protein Degradation Assay via Western Blot

This is the most common method to quantify the degradation of a target protein.

-

Cell Culture and Treatment:

-

Seed cells (e.g., 22Rv1 or LNCaP) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the this compound based PROTAC (e.g., TD-428 or TD-802) or DMSO as a vehicle control. A typical concentration range would be from 0.1 nM to 10 µM.

-

Incubate the cells for a specified duration, for instance, 12 to 24 hours, to allow for protein degradation.

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA Protein Assay Kit.

-

-

Western Blotting:

-

Normalize the protein amounts and prepare samples with Laemmli sample buffer.

-

Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4 or anti-AR) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the DMSO control to determine DC50 and Dmax values.

-

Cell Proliferation Assay (WST-1 or MTT)

This assay measures the effect of a compound on cell viability and proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound or a this compound based PROTAC. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified period, typically 72 hours.

-

Reagent Addition: Add a viability reagent such as WST-1 or MTT to each well and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Normalize the data to the vehicle control and plot the percentage of viability against the compound concentration. Use a non-linear regression model to calculate the CC50 or IC50 value.

Experimental Workflow Diagram

Caption: A typical workflow for evaluating a this compound based PROTAC.

Conclusion

This compound is a pivotal molecule in the field of targeted protein degradation, serving as a potent and versatile recruiter of the CRBN E3 ubiquitin ligase. Its incorporation into PROTACs has enabled the successful degradation of high-value therapeutic targets, including the BET protein BRD4 and the androgen receptor. The data-driven design and rigorous experimental evaluation of this compound based PROTACs, as outlined in this guide, underscore their potential as a powerful new class of therapeutics for cancer and other diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design and characterization of cereblon-mediated androgen receptor proteolysis-targeting chimeras [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Selective Survivin Inhibitors Derived from the MX-106 Hydroxyquinoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of carboacyclic nucleosides with (Z) and (E)-9-[4,4-bis(hydroxymethyl)]-2-butenyl side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. PROTACs: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

TD-106: A Technical Guide to its Interaction with Cereblon

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD-106 is a novel, next-generation immunomodulatory drug (IMiD) analog that functions as a potent modulator of the E3 ubiquitin ligase substrate receptor, cereblon (CRBN).[1][2] By binding to CRBN, this compound effectively hijacks the ubiquitin-proteasome system to induce the degradation of specific target proteins. This mechanism of action has positioned this compound as a valuable molecule in the field of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) for therapeutic applications in oncology.[1][3] This technical guide provides a comprehensive overview of the available data on the interaction between this compound and cereblon, including its biological activity and the experimental methodologies employed in its evaluation.

Core Function and Mechanism of Action

This compound engages the CRL4CRBN E3 ubiquitin ligase complex, redirecting its activity to induce the ubiquitination and subsequent proteasomal degradation of neo-substrates.[1] A primary application of this compound is in the degradation of the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3), transcription factors crucial for the survival of multiple myeloma cells.[1] The degradation of IKZF1 and IKZF3 by this compound leads to the inhibition of myeloma cell proliferation both in vitro and in vivo.[1]

Furthermore, this compound serves as a CRBN-binding moiety in the design of PROTACs. For instance, TD-428, a PROTAC composed of this compound linked to the BET inhibitor JQ1, has been shown to efficiently induce the degradation of BET proteins in prostate cancer cells.[1]

Quantitative Data

| Parameter | Cell Line | Value | Description | Reference |

| CC₅₀ | NCI-H929 (Multiple Myeloma) | 0.039 µM | Half-maximal cytotoxic concentration, indicating the potency of this compound in inhibiting cell proliferation. | [4] |

Note: The CC₅₀ value represents the concentration of this compound that causes 50% cell death in the NCI-H929 multiple myeloma cell line and is an indicator of its biological potency. This value is a result of the entire cellular cascade initiated by this compound binding to cereblon and subsequent target degradation, and not a direct measure of the binding affinity to cereblon itself.

Experimental Protocols

The direct binding of this compound to cereblon has been confirmed qualitatively using a thermal shift assay.[1] For quantitative determination of binding affinity, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a commonly employed method for cereblon ligands. Although a specific TR-FRET protocol for this compound has not been published, the following is a detailed, generalized methodology based on established protocols for other cereblon binders.

Generalized TR-FRET Assay for Cereblon Binding Affinity

Objective: To determine the IC₅₀ value of a test compound (e.g., this compound) for its binding to the CRBN-DDB1 complex.

Principle: This competitive binding assay measures the displacement of a fluorescently labeled tracer (e.g., fluorescently tagged thalidomide) from the CRBN-DDB1 complex by an unlabeled competitor (the test compound). The binding of a terbium-labeled anti-tag antibody to a tagged CRBN-DDB1 complex brings it in close proximity to the fluorescent tracer, resulting in a high TR-FRET signal. A competing compound will displace the tracer, leading to a decrease in the TR-FRET signal.

Materials:

-

Recombinant tagged CRBN-DDB1 protein complex

-

Terbium-labeled anti-tag antibody (e.g., anti-His)

-

Fluorescently labeled cereblon binder (tracer, e.g., Cy5-thalidomide)

-

Test compound (this compound)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% BSA, 1 mM DTT)

-

384-well low-volume black assay plates

-

TR-FRET compatible microplate reader

Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of the test compound (this compound) in DMSO.

-

Further dilute the compound series in assay buffer to the desired final concentrations.

-

-

Reagent Preparation:

-

Prepare the CRBN-DDB1 and Terbium-labeled antibody mix in assay buffer at 2x the final desired concentration.

-

Prepare the fluorescent tracer mix in assay buffer at 2x the final desired concentration.

-

-

Assay Protocol:

-

Add 5 µL of the diluted test compound or control (DMSO) to the wells of the 384-well plate.

-

Add 5 µL of the CRBN-DDB1/Terbium-antibody mix to each well.

-

Incubate for 30 minutes at room temperature.

-

Add 10 µL of the fluorescent tracer mix to each well.

-

Incubate for 60-180 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Measure the TR-FRET signal on a compatible plate reader.

-

Typically, the emission of the terbium donor is measured at 620 nm and the emission of the acceptor fluorophore (e.g., Cy5) is measured at 665 nm, following excitation at approximately 340 nm.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

-

Plot the TR-FRET ratio against the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Visualizations

Signaling Pathway of this compound Action

Caption: this compound binds to CRBN, leading to the ubiquitination and proteasomal degradation of IKZF1/3.

Experimental Workflow for TR-FRET Assay

References

In-Depth Technical Guide to TD-106: A Novel Cereblon Modulator

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of TD-106, a potent cereblon (CRBN) modulator. This document is intended for researchers, scientists, and drug development professionals interested in targeted protein degradation.

Chemical Structure and Properties

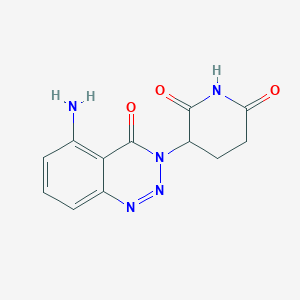

This compound, with the IUPAC name 3-(5-amino-4-oxobenzo[d][1][2][3]triazin-3(4H)-yl)piperidine-2,6-dione, is a small molecule that has garnered significant interest in the field of chemical biology and drug discovery.[4][5]

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-(5-amino-4-oxobenzo[d][1][2][3]triazin-3(4H)-yl)piperidine-2,6-dione | [4][5] |

| CAS Number | 2250288-69-6 | [1][2][3] |

| Molecular Formula | C₁₂H₁₁N₅O₃ | [1][2][3] |

| Molecular Weight | 273.25 g/mol | [1][2][3] |

| Appearance | Off-white to white solid or light yellow to yellow solid | [2][6] |

| Purity | >98% | [2] |

| Solubility | Soluble in DMSO | [2] |

| Storage | Short term (days to weeks): 0-4°C, dry and dark. Long term (months to years): -20°C. | [2][6] |

| SMILES | NC1=CC=CC2=C1C(=O)N(N=N2)C3CCC(=O)NC3=O | [2][3][6][7] |

Mechanism of Action and Signaling Pathway

This compound functions as a modulator of the E3 ubiquitin ligase cereblon (CRBN).[2][6][7][8] By binding to CRBN, this compound induces the recruitment of neosubstrate proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism is the foundation of Proteolysis Targeting Chimeras (PROTACs), where a CRBN ligand like this compound is linked to a ligand for a target protein, thereby hijacking the ubiquitin-proteasome system to degrade specific proteins of interest.[1][2][3][6]

One of the key applications of this compound is in the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells.[7][9][10] The degradation of IKZF1 and IKZF3 leads to the downregulation of key oncogenes such as c-MYC, ultimately inhibiting cancer cell proliferation.[9][10]

Below is a diagram illustrating the signaling pathway of this compound-mediated protein degradation.

Caption: this compound mediated degradation of IKZF1/3 via the ubiquitin-proteasome system.

Biological and Pharmacological Data

This compound has demonstrated potent anti-proliferative and protein degradation activity in preclinical studies.

Table 2: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Description | Reference |

| CC₅₀ | NCI-H929 (Multiple Myeloma) | 0.039 µM | Inhibits cell proliferation after 72 hours of treatment. | [6] |

| Protein Degradation | NCI-H929 | 1, 10, 100, 1000 nM | Induces degradation of IKZF1/3. | [6] |

Table 3: In Vivo Activity of this compound

| Animal Model | Tumor Model | Dosage | Administration | Effect | Reference |

| Female SCID Mice | TMD-8 Xenograft | 50 mg/kg | Intraperitoneal, q.d. for 14 days | Inhibited tumor growth. | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the available information for this compound.

Cell Proliferation Assay (WST-1)

This protocol describes a method to assess the anti-proliferative effect of this compound on the NCI-H929 multiple myeloma cell line using a WST-1 assay.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kolşisin - Vikipedi [tr.wikipedia.org]

- 5. Drilling fluid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. beyondspringpharma.com [beyondspringpharma.com]

- 8. biorxiv.org [biorxiv.org]

- 9. labs.dana-farber.org [labs.dana-farber.org]

- 10. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

No Publicly Available Information on TD-106

Following a comprehensive search for "TD-106" in the context of drug discovery and development, no publicly available information, scientific literature, or clinical trial data was found. This suggests that "this compound" may be an internal project code for a compound that has not yet been publicly disclosed, a very early-stage research compound with no published data, or an incorrect identifier.

Without any accessible data, it is not possible to provide the requested in-depth technical guide, including summaries of quantitative data, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows.

If you have additional information that could help identify this compound, such as the name of the research institution or company, the therapeutic area of interest, or any associated publication numbers, please provide it so a more targeted search can be conducted.

A Technical Guide to TD-106: A Novel Cereblon Ligand for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

TD-106 is a novel, potent modulator of the E3 ubiquitin ligase Cereblon (CRBN). This document provides a comprehensive technical overview of this compound, including its mechanism of action, key biological data, and detailed experimental protocols. This compound has demonstrated significant anti-proliferative effects in multiple myeloma cell lines and in vivo tumor models. Its primary mechanism involves binding to CRBN, which in turn induces the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted degradation of IKZF1/3 disrupts key signaling pathways essential for myeloma cell survival and proliferation. Furthermore, this compound serves as a versatile CRBN ligand for the development of Proteolysis Targeting Chimeras (PROTACs), enabling the targeted degradation of other proteins of interest. This guide is intended to provide researchers and drug development professionals with the foundational knowledge and methodologies to effectively utilize this compound in their research and development endeavors.

Core Concepts and Mechanism of Action

This compound is an immunomodulatory imide drug (IMiD) analog that functions as a "molecular glue" to induce the degradation of specific proteins. The core of its mechanism lies in its ability to bind to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.

Upon binding to CRBN, this compound alters the substrate specificity of the E3 ligase, creating a neomorphic interface that recruits the transcription factors IKZF1 and IKZF3. This ternary complex formation (this compound-CRBN-IKZF1/3) facilitates the transfer of ubiquitin from the E2 conjugating enzyme to IKZF1 and IKZF3. The polyubiquitinated transcription factors are then recognized and degraded by the 26S proteasome. The degradation of IKZF1 and IKZF3, which are critical for the survival of multiple myeloma cells, leads to downstream anti-tumor effects.

Signaling Pathway of this compound Action

Caption: this compound mediated degradation of IKZF1/3 via the ubiquitin-proteasome system.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published studies.

| Parameter | Cell Line | Value | Reference |

| Cell Proliferation (CC50) | NCI-H929 (Multiple Myeloma) | 0.039 µM | [1] |

| Parameter | Animal Model | Dosage | Effect | Reference |

| Anti-myeloma Activity | SCID mice with TMD-8 xenograft | 50 mg/kg (i.p., q.d. for 14 days) | Inhibition of tumor growth | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cell Culture

-

Cell Line: NCI-H929 (human multiple myeloma)

-

Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay (WST-1 Assay)

This protocol is adapted from methodologies used for similar compounds.

-

Objective: To determine the half-maximal cytotoxic concentration (CC50) of this compound.

-

Procedure:

-

Seed NCI-H929 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Prepare a serial dilution of this compound in culture medium.

-

Add 100 µL of the this compound dilutions to the respective wells to achieve final concentrations ranging from 0.1 nM to 100 µM. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of WST-1 reagent to each well and incubate for an additional 4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value by non-linear regression analysis.

-

Western Blot for IKZF1/3 Degradation

-

Objective: To assess the degradation of IKZF1 and IKZF3 proteins upon treatment with this compound.

-

Procedure:

-

Plate NCI-H929 cells at a density of 1 x 10^6 cells/mL in a 6-well plate.

-

Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) and a vehicle control for a specified time (e.g., 24 hours).

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 4-12% gradient gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Vivo Xenograft Model

This protocol provides a general framework for assessing the anti-tumor activity of this compound in a mouse model.

-

Objective: To evaluate the in vivo efficacy of this compound in a multiple myeloma xenograft model.

-

Animal Model: Female SCID (CB-17/Icr-scid) mice, 6-8 weeks old.

-

Procedure:

-

Subcutaneously inject 5 x 10^6 TMD-8 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Administer this compound at a dose of 50 mg/kg via intraperitoneal (i.p.) injection daily for 14 days. The control group receives the vehicle solution.

-

Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).

-

Mandatory Visualizations

Experimental Workflow for this compound Evaluation

Caption: Workflow for the in vitro and in vivo evaluation of this compound.

Logical Relationship of this compound as a PROTAC Component

Caption: this compound as a building block for Proteolysis Targeting Chimeras (PROTACs).

References

TD-106: A Novel Cereblon Modulator for Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

TD-106 is a novel, potent, and versatile small molecule modulator of the E3 ubiquitin ligase Cereblon (CRBN). As an analog of immunomodulatory drugs (IMiDs), this compound has demonstrated significant potential in the rapidly advancing field of targeted protein degradation (TPD). This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and its application in the development of Proteolysis Targeting Chimeras (PROTACs). The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring next-generation therapeutic strategies.

Introduction to this compound

This compound is a synthetic IMiD analog designed to bind to CRBN, a key component of the CUL4-DDB1-CRBN-RBX1 E3 ubiquitin ligase complex.[1] By recruiting this cellular machinery, this compound can induce the ubiquitination and subsequent proteasomal degradation of specific protein targets. As a standalone agent, this compound effectively promotes the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of multiple myeloma cells.[1][2]

Furthermore, the this compound scaffold serves as a versatile CRBN ligand for the construction of PROTACs.[1] PROTACs are bifunctional molecules that bring a target protein into close proximity with an E3 ligase, leading to the target's degradation. The unique structural features of this compound offer advantages in the design and optimization of PROTACs for various protein targets implicated in a range of diseases, including cancer.

Mechanism of Action

The primary mechanism of action of this compound involves its high-affinity binding to CRBN, which induces a conformational change in the E3 ligase complex. This altered conformation creates a novel substrate-binding surface, enabling the recruitment, ubiquitination, and subsequent degradation of neosubstrates like IKZF1 and IKZF3.

When incorporated into a PROTAC, this compound functions as the E3 ligase-binding moiety. The other end of the PROTAC contains a ligand that binds to a specific protein of interest (POI). The linker connecting these two moieties facilitates the formation of a ternary complex between the POI, the PROTAC, and the CRBN E3 ligase complex. This proximity-induced event leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.

Signaling Pathway and Degradation Workflow

The following diagrams illustrate the signaling pathway of this compound-mediated degradation and the general experimental workflow for evaluating its activity.

Caption: Mechanism of this compound as a standalone agent and as a component of a PROTAC.

Caption: General experimental workflow for the evaluation of this compound and its derivatives.

Preclinical Data

This compound has been evaluated in both in vitro and in vivo models, demonstrating its potential as a therapeutic agent and a tool for targeted protein degradation.

In Vitro Activity

This compound has shown potent activity in multiple myeloma cell lines. In NCI-H929 myeloma cells, this compound treatment for 72 hours inhibited cell proliferation with a half-maximal cytotoxic concentration (CC50) of 0.039 μM.[2] Furthermore, this compound induced the degradation of IKZF1 and IKZF3 in these cells at concentrations as low as 1 nM.[2]

When incorporated into PROTACs, the this compound scaffold has proven effective in degrading other target proteins. For instance, TD-428, a PROTAC comprising this compound linked to the BET inhibitor JQ1, efficiently induced the degradation of BET proteins in the 22Rv1 prostate cancer cell line.[1] Another study focused on the development of androgen receptor (AR) PROTACs using the this compound scaffold.[1] The representative degrader, TD-802, effectively induced AR protein degradation in LNCaP prostate cancer cells.[1]

Table 1: In Vitro Quantitative Data for this compound and Derivatives

| Compound | Cell Line | Assay | Result | Citation |

| This compound | NCI-H929 | Cell Proliferation (72h) | CC50: 0.039 μM | [2] |

| This compound | NCI-H929 | Protein Degradation | IKZF1/3 degradation at ≥ 1 nM | [2] |

| TD-428 (BET PROTAC) | 22Rv1 | Protein Degradation | Efficient BET protein degradation | [1] |

| TD-802 (AR PROTAC) | LNCaP | AR Protein Degradation | DC50: 12.5 nM | [1] |

| TD-802 (AR PROTAC) | LNCaP | AR Protein Degradation | Dmax: 93% | [1] |

In Vivo Activity

The anti-myeloma activity of this compound has been confirmed in a TMD-8 xenograft model using SCID mice.[2] Intraperitoneal administration of this compound at a dose of 50 mg/kg once daily for 14 days resulted in significant inhibition of tumor growth.[2] Importantly, no significant side effects or changes in body weight were observed during the study.

The in vivo efficacy of this compound-based PROTACs has also been demonstrated. The AR degrader TD-802 effectively inhibited tumor growth in a xenograft study, and it, along with other similar AR PROTACs, displayed favorable liver microsomal stability and in vivo pharmacokinetic properties.[1]

Table 2: In Vivo Quantitative Data for this compound and Derivatives

| Compound | Model | Dosing | Outcome | Citation |

| This compound | TMD-8 Xenograft (SCID mice) | 50 mg/kg, i.p., q.d. for 14 days | Inhibited tumor growth | [2] |

| TD-802 (AR PROTAC) | Xenograft Study | Not specified | Effectively inhibited tumor growth | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Culture and Proliferation Assay

-

Cell Lines: NCI-H929 (multiple myeloma), 22Rv1 and LNCaP (prostate cancer) cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Proliferation Assay (CC50 Determination):

-

Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well.

-

After 24 hours, cells are treated with serial dilutions of this compound (e.g., 0.1 nM to 100 μM) for 72 hours.[2]

-

Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) or similar MTS/MTT-based assay according to the manufacturer's instructions.

-

Absorbance is measured at 450 nm using a microplate reader.

-

The CC50 value is calculated using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).

-

Western Blotting for Protein Degradation

-

Procedure:

-

Cells are seeded in 6-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound or a this compound-based PROTAC for the desired time period (e.g., 24 hours).

-

Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against the target protein (e.g., IKZF1, IKZF3, AR, BRD4) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify protein levels.

-

In Vivo Xenograft Studies

-

Animal Model: Male SCID (Severe Combined Immunodeficiency) or other appropriate immunodeficient mice (e.g., 6-8 weeks old) are used.

-

Tumor Implantation:

-

A suspension of tumor cells (e.g., 5 x 10^6 TMD-8 cells) in a mixture of media and Matrigel is subcutaneously injected into the flank of each mouse.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

-

Treatment and Monitoring:

-

Mice are randomized into vehicle control and treatment groups.

-

This compound or its derivatives are administered via the specified route (e.g., intraperitoneal injection) at the indicated dose and schedule.[2]

-

Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width²)/2.

-

Body weight and general health of the mice are monitored throughout the study.

-

At the end of the study, mice are euthanized, and tumors are excised for further analysis.

-

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its potent activity as a standalone CRBN modulator against multiple myeloma and its successful application as a versatile E3 ligase binder in PROTACs for prostate cancer highlight its broad therapeutic potential. The preclinical data summarized in this guide provide a strong foundation for the further development of this compound and its derivatives as novel cancer therapeutics. The detailed experimental protocols offer a practical resource for researchers aiming to explore the utility of this compound in their own discovery and development programs.

References

The Biological Activity of TD-106: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD-106 is a novel, potent immunomodulatory drug (IMiD) analog that functions as a modulator of Cereblon (CRBN).[1][2][3] CRBN is a substrate receptor within the Cullin-Ring E3 ubiquitin ligase complex (CRL4^CRBN^). By binding to CRBN, this compound induces the ubiquitination and subsequent proteasomal degradation of specific protein targets, a mechanism that has shown significant therapeutic potential, particularly in oncology.[4][5][6] This document provides a comprehensive overview of the biological activity of this compound, with a focus on its mechanism of action, quantitative data, and detailed experimental protocols.

Core Mechanism of Action: Targeted Protein Degradation

This compound's primary biological activity stems from its ability to hijack the cell's natural protein disposal machinery. The molecule acts as a "molecular glue," facilitating an interaction between CRBN and proteins that would not normally be targeted by the CRL4^CRBN^ complex. This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.

In the context of multiple myeloma, this compound has been shown to induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] These proteins are critical for the survival and proliferation of multiple myeloma cells.[4] Their degradation leads to downstream effects, including the downregulation of c-MYC and IRF4, ultimately resulting in anti-proliferative and pro-apoptotic effects in cancer cells.[4]

Beyond its direct anti-cancer activity, the CRBN-modulating property of this compound makes it a valuable component for the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that link a target-binding ligand to an E3 ligase-recruiting moiety. This compound can serve as the E3 ligase ligand in PROTACs designed to degrade a wide range of other proteins of interest.[1]

Signaling Pathway

The signaling pathway initiated by this compound leading to the degradation of IKZF1/3 in multiple myeloma cells is depicted below.

Quantitative Data

The following table summarizes the key quantitative data reported for the biological activity of this compound.

| Parameter | Cell Line | Value | Description |

| CC50 | NCI-H929 (Multiple Myeloma) | 0.039 µM | 50% cytotoxic concentration, indicating the concentration of this compound that causes a 50% reduction in cell viability after 72 hours of treatment.[2] |

Experimental Protocols

Detailed methodologies for key experiments to characterize the biological activity of this compound are provided below.

Cell Viability/Proliferation Assay (MTT Assay)

This protocol is used to determine the cytotoxic concentration (CC50) of this compound on multiple myeloma cell lines.

Materials:

-

Human multiple myeloma cell line (e.g., NCI-H929)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed NCI-H929 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow cells to acclimate.

-

Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations should typically range from 0.001 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Add 100 µL of the diluted this compound or vehicle control to the respective wells.

-

Incubate the plate for 72 hours.[2]

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 value.

Western Blot for IKZF1/3 Degradation

This protocol is used to confirm the degradation of IKZF1 and IKZF3 proteins in multiple myeloma cells following treatment with this compound.

Materials:

-

Human multiple myeloma cell line (e.g., NCI-H929)

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-IKZF1, anti-IKZF3, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed NCI-H929 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) for a specified time (e.g., 4, 8, 12, 24 hours).[2] Include a vehicle control (DMSO). A positive control for proteasome inhibition can be included by pre-treating cells with MG132 before adding this compound.

-

Harvest the cells and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system. A decrease in the intensity of IKZF1 and IKZF3 bands in this compound-treated samples compared to the control indicates protein degradation.

Experimental Workflow: this compound in a PROTAC Application

The following diagram illustrates a general experimental workflow for utilizing this compound in the development and characterization of a PROTAC to degrade a specific protein of interest (POI).

Conclusion

This compound is a significant molecule in the field of targeted protein degradation. Its potent activity as a CRBN modulator, leading to the degradation of key cancer-driving proteins like IKZF1 and IKZF3, underscores its therapeutic potential in multiple myeloma. Furthermore, its utility as an E3 ligase binder in the design of PROTACs opens up a broad range of possibilities for targeting previously "undruggable" proteins in various diseases. The experimental protocols and workflows provided in this guide offer a foundational framework for researchers to investigate and harness the biological activity of this compound.

References

- 1. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IKZF1/3 and CRL4CRBN E3 ubiquitin ligase mutations and resistance to immunomodulatory drugs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for TD-106 Mediated BRD4 Degradation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing TD-106, a potent cereblon (CRBN) modulator, in proteolysis-targeting chimeras (PROTACs) for the targeted degradation of Bromodomain-containing protein 4 (BRD4). The following sections detail the mechanism of action, provide quantitative data on its activity, and offer detailed protocols for key experimental procedures.

Introduction

This compound is a novel IMiD analog that functions as a modulator of the E3 ubiquitin ligase cereblon (CRBN).[1] Its ability to bind to CRBN is leveraged in the development of PROTACs, which are bifunctional molecules that simultaneously engage an E3 ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. When incorporated into a PROTAC, for instance by linking it to a BRD4 inhibitor like JQ1, this compound facilitates the degradation of BRD4, a key epigenetic reader implicated in various cancers.[1][2][3][4] This targeted degradation approach offers a powerful strategy for inhibiting the function of BRD4 in cancer cells.

Mechanism of Action

A PROTAC utilizing the this compound scaffold for BRD4 degradation operates by hijacking the cell's natural protein disposal system. The this compound moiety of the PROTAC binds to the E3 ubiquitin ligase CRBN, while the other end of the PROTAC, typically a ligand like JQ1, binds to the bromodomain of BRD4. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to BRD4. Poly-ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.

Caption: Mechanism of this compound-based PROTAC for BRD4 degradation.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of this compound and PROTACs incorporating it.

Table 1: In Vitro Activity of this compound

| Cell Line | Assay | Endpoint | Value | Reference |

| NCI-H929 | WST-1 | CC50 (72 hrs) | 0.039 µM | [2][3] |

| NCI-H929 | - | IKZF1/3 Degradation | Effective at 1-1000 nM | [2] |

Table 2: In Vivo Activity of this compound

| Animal Model | Xenograft | Dosage | Administration | Outcome | Reference |

| SCID Mice | TMD-8 | 50 mg/kg | Intraperitoneal (q.d. for 14 days) | Inhibited tumor growth | [2] |

Experimental Protocols

Detailed protocols for key experiments to evaluate the efficacy of this compound-based PROTACs for BRD4 degradation are provided below.

Protocol 1: Cell Culture and Treatment

-

Cell Lines: Human multiple myeloma (MM.1S, NCI-H929), acute myeloid leukemia (MV-4-11), or other relevant cancer cell lines expressing BRD4.

-

Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

PROTAC Preparation: Dissolve the this compound-based BRD4 PROTAC in DMSO to prepare a stock solution (e.g., 10 mM). Further dilute the stock solution in culture medium to achieve the desired final concentrations.

-

Treatment: Seed cells in appropriate culture plates. Once attached (for adherent cells) or in suspension at the desired density, treat the cells with varying concentrations of the PROTAC or vehicle control (DMSO) for the desired time points (e.g., 2, 4, 8, 16, 24 hours).

Caption: General workflow for cell treatment with this compound PROTAC.

Protocol 2: Western Blotting for BRD4 Degradation

This protocol is essential for visualizing and quantifying the degradation of BRD4 protein.

-

Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

Sample Preparation:

-

Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.

-

Boil the samples at 95°C for 5-10 minutes.

-

-

SDS-PAGE and Transfer:

-

Load the samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Caption: Workflow for Western Blot analysis of BRD4 degradation.

Protocol 3: Immunoprecipitation (IP) to Confirm Ubiquitination

This protocol can be used to confirm that BRD4 is ubiquitinated prior to degradation.

-

Cell Lysis:

-

Lyse cells as described in the Western Blotting protocol, but use a non-denaturing lysis buffer (e.g., containing 1% Triton X-100).

-

-

Pre-clearing Lysates (Optional):

-

Incubate the cell lysate with Protein A/G agarose beads for 30-60 minutes at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Add an anti-BRD4 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

-

Collect the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

-

Perform Western Blotting as described above, but probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated BRD4.

-

Protocol 4: Proteasome Inhibition Assay

This assay confirms that the degradation of BRD4 is dependent on the proteasome.

-

Cell Treatment:

-

Pre-treat cells with a proteasome inhibitor (e.g., MG132 at 10 µM) for 1-2 hours.

-

Add the this compound-based BRD4 PROTAC and incubate for the desired time.

-

-

Analysis:

-

Harvest the cells and perform Western Blotting for BRD4 as described above.

-

A rescue of BRD4 degradation in the presence of the proteasome inhibitor indicates a proteasome-dependent mechanism.[6]

-

Conclusion

The use of this compound in the design of PROTACs represents a promising therapeutic strategy for targeting BRD4 in cancer. The protocols and data presented here provide a framework for researchers to effectively utilize and evaluate this compound-based BRD4 degraders in their own experimental systems. Careful optimization of treatment conditions and rigorous validation using the described assays will be crucial for advancing the development of these novel therapeutic agents.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. adooq.com [adooq.com]

- 4. This compound|CAS 2250288-69-6|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]

- 5. bio-rad.com [bio-rad.com]

- 6. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing TD-106 in Androgen Receptor (AR) PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This tripartite complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]

The androgen receptor (AR) is a well-validated therapeutic target in prostate cancer.[1] However, resistance to conventional AR inhibitors can arise through mechanisms such as AR mutations and overexpression.[1][2] AR-targeting PROTACs offer a promising strategy to overcome this resistance by inducing the degradation of the AR protein.[1] TD-106 is a novel ligand for the cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-DDB1-RBX1 E3 ligase complex, and is utilized in the design of potent and orally bioavailable AR PROTACs.[4][5]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the development and evaluation of AR PROTACs.

Mechanism of Action of this compound based AR PROTACs

A this compound based AR PROTAC functions by simultaneously binding to the androgen receptor and the CRBN E3 ligase, thereby forming a ternary complex. This proximity induces the transfer of ubiquitin from the E2-conjugating enzyme to the AR protein. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, leading to a reduction in AR protein levels and subsequent downstream signaling.

References

- 1. PROTAC Compounds Targeting Androgen Receptor for Cancer Therapeutics: Prostate Cancer and Kennedy’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The clinical advances of proteolysis targeting chimeras in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

TD-106 Experimental Design for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing TD-106, a novel cereblon (CRBN) modulator, in cell culture experiments. This compound can be used to induce the degradation of specific target proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma, and can be incorporated into Proteolysis Targeting Chimeras (PROTACs) to target other proteins like the Androgen Receptor (AR) for degradation.[1][2]

This document outlines experimental procedures for assessing the efficacy of this compound in relevant cancer cell lines, including protocols for cell viability, and protein degradation analysis.

Data Presentation

Table 1: Summary of this compound Effects on Cell Viability and Protein Degradation

| Cell Line | Cancer Type | Target Protein(s) | This compound Concentration Range | Assay | Endpoint | Expected Outcome |

| NCI-H929 | Multiple Myeloma | IKZF1, IKZF3 | 0.1 nM - 100 µM | Cell Viability (MTT/XTT) | IC50 | Dose-dependent decrease in cell viability[2] |

| NCI-H929 | Multiple Myeloma | IKZF1, IKZF3 | 1 nM - 1000 nM | Western Blot | Protein Levels | Dose-dependent degradation of IKZF1 and IKZF3[2] |

| LNCaP | Prostate Cancer | Androgen Receptor (AR) | (As part of a PROTAC) | Western Blot | Protein Levels | Dose-dependent degradation of AR |

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

1.1. NCI-H929 Cell Culture

-

Cell Line: NCI-H929 (human multiple myeloma)[3]

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 0.05 mM 2-mercaptoethanol.[4]

-

Subculturing: Maintain cell density between 4 x 10^5 and 1 x 10^6 viable cells/mL. Add fresh medium every 2-3 days.[4]

1.2. LNCaP Cell Culture

-

Cell Line: LNCaP (human prostate cancer)

-

Culture Medium: RPMI-1640 medium supplemented with 10% FBS.

-

Growth Properties: Adherent.

-

Subculturing: Passage cells when they reach 80-90% confluency.

Protocol 2: Cell Viability Assay (MTT/XTT) for NCI-H929 Cells

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Seed NCI-H929 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

-

This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Add 100 µL of the this compound dilutions to the appropriate wells to achieve final concentrations ranging from 0.1 nM to 100 µM.[2] Include wells with vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.[2]

-

MTT/XTT Addition: Add 20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Signal Measurement: If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well and mix to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. For XTT, measure the absorbance at 450 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 3: Western Blot for Protein Degradation

This protocol is used to assess the degradation of target proteins (IKZF1/3 in NCI-H929 or AR in LNCaP) following treatment with this compound or a this compound-based PROTAC.

-

Cell Treatment: Seed NCI-H929 or LNCaP cells in 6-well plates and allow them to adhere (for LNCaP) or reach the desired density (for NCI-H929). Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1000 nM for NCI-H929) or the this compound-based PROTAC for a specified time (e.g., 24 hours).[2]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target protein (e.g., anti-IKZF1, anti-IKZF3, or anti-AR) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control. Compare the normalized protein levels in treated cells to the vehicle control to determine the extent of protein degradation.

Mandatory Visualizations

Signaling Pathway Diagrams

References

Application Notes and Protocols for TD-106 In Vivo Xenograft Study

Introduction

TD-106 is a novel, potent cereblon (CRBN) modulator, demonstrating significant promise in preclinical oncology research.[1][2][3] As an immunomodulatory drug (IMiD) analog, this compound functions by binding to the CRBN E3 ubiquitin ligase complex, thereby inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins.[1] This mechanism of action has been leveraged to induce the degradation of key oncogenic proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma, leading to anti-proliferative effects both in vitro and in vivo.[1] Furthermore, the this compound scaffold has been effectively utilized in the development of Proteolysis-targeting chimeras (PROTACs) to target other proteins of interest, such as the Androgen Receptor (AR) in prostate cancer and BET proteins.[1]

These application notes provide a detailed protocol for conducting an in vivo xenograft study to evaluate the anti-tumor efficacy of this compound. The protocol is intended for researchers, scientists, and drug development professionals working in the field of oncology.

Signaling Pathway of this compound

The diagram below illustrates the proposed mechanism of action for this compound. As a CRBN modulator, this compound hijacks the E3 ubiquitin ligase complex to induce the degradation of neosubstrates like IKZF1/3, which are critical for the survival of certain cancer cells, such as multiple myeloma. This targeted protein degradation ultimately leads to cell cycle arrest and apoptosis.

Experimental Protocols

Cell Line and Culture

-

Cell Line: NCI-H929 (Multiple Myeloma) is recommended based on published data demonstrating sensitivity to this compound.[2]

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Viability and Counting: Cell viability should be assessed using Trypan Blue exclusion and counting performed with a hemocytometer or an automated cell counter. Only cell suspensions with >95% viability should be used for implantation.

Animal Model

-

Species and Strain: Female severe combined immunodeficient (SCID) mice, 6-8 weeks old.

-

Acclimatization: Animals should be acclimatized for at least one week prior to the commencement of the study.

-

Housing: Mice should be housed in sterile, individually ventilated cages with access to autoclaved food and water ad libitum. A 12-hour light/dark cycle should be maintained.

Tumor Implantation

-

Harvest NCI-H929 cells during their logarithmic growth phase.

-

Wash the cells twice with sterile, serum-free RPMI-1640 medium.

-

Resuspend the cells in a 1:1 mixture of serum-free RPMI-1640 and Matrigel® at a concentration of 1 x 10^8 cells/mL.

-

Subcutaneously inject 0.1 mL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.

Study Design and Treatment

-

Monitor the mice for tumor growth by caliper measurements twice weekly. Tumor volume should be calculated using the formula: (Length x Width^2) / 2.

-

Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Treatment Groups:

-

Vehicle Control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

This compound (Dose 1, e.g., 25 mg/kg)

-

This compound (Dose 2, e.g., 50 mg/kg)[2]

-

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection daily for 14 consecutive days.[2]

-

Monitor animal body weight and overall health status daily.

Endpoint Analysis

-

Continue tumor volume measurements throughout the treatment period.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

Optional: A portion of the tumor tissue can be flash-frozen in liquid nitrogen for pharmacodynamic (PD) marker analysis (e.g., Western blot for IKZF1/3) or fixed in 10% neutral buffered formalin for immunohistochemistry (IHC) analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

Data Presentation

The following tables represent hypothetical data that could be generated from the described xenograft study.

Table 1: Tumor Volume Measurements

| Treatment Group | Day 0 (mm³) | Day 4 (mm³) | Day 8 (mm³) | Day 12 (mm³) | Day 16 (mm³) |

| Vehicle Control | 125.4 ± 15.2 | 250.1 ± 28.9 | 510.8 ± 55.6 | 890.3 ± 92.1 | 1350.7 ± 145.3 |

| This compound (25 mg/kg) | 124.9 ± 14.8 | 201.5 ± 22.3 | 350.6 ± 38.7 | 550.2 ± 60.5 | 780.4 ± 85.9 |

| This compound (50 mg/kg) | 125.1 ± 15.1 | 180.3 ± 20.1 | 280.4 ± 31.2 | 390.1 ± 42.5 | 510.6 ± 56.8 |

Table 2: Endpoint Tumor Weight and Body Weight Change

| Treatment Group | Final Tumor Weight (g) | Body Weight Change (%) |

| Vehicle Control | 1.45 ± 0.21 | + 2.5 ± 0.8 |

| This compound (25 mg/kg) | 0.82 ± 0.11 | - 1.2 ± 0.5 |

| This compound (50 mg/kg) | 0.55 ± 0.08 | - 2.1 ± 0.7 |

Experimental Workflow

The diagram below outlines the key steps of the this compound in vivo xenograft study.

References

Application Notes and Protocols for TD-106 in Murine Models

Disclaimer: As of late 2025, publicly accessible scientific literature and databases do not contain information on a compound designated "TD-106" for in vivo studies in mice. The following document is a template that provides a standardized framework for researchers to develop and document protocols for a novel compound, using hypothetical data and pathways for illustration. Researchers should substitute the placeholder information with their own experimental data.

Introduction

This compound is a novel small molecule inhibitor under investigation for its therapeutic potential. This document outlines the recommended procedures for its dosage and administration in murine models based on preliminary in-house studies. The protocols herein are intended to ensure reproducibility and accuracy in preclinical efficacy and toxicology studies. Researchers should adapt these guidelines based on the specific mouse strain, disease model, and experimental endpoints.

Quantitative Data Summary

The following tables summarize the dosage and administration parameters for this compound as determined in initial dose-finding and pharmacokinetic studies.

Table 1: Single-Dose Pharmacokinetics of this compound in C57BL/6 Mice

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | Half-life (t½) (hr) | AUC₀₋t (ng·hr/mL) |

| Intravenous (IV) | 1 | 850 | 0.25 | 2.1 | 1275 |

| Intraperitoneal (IP) | 5 | 620 | 0.5 | 2.5 | 1860 |

| Oral (PO) | 10 | 340 | 1.0 | 3.0 | 1700 |

Table 2: Recommended Dosing Regimens for Efficacy Studies

| Mouse Model | Administration Route | Dose (mg/kg) | Dosing Frequency | Study Duration | Notes |

| Syngeneic Tumor Model (MC-38) | Intraperitoneal (IP) | 5 | Once Daily (QD) | 21 Days | Monitor tumor volume and body weight. |

| Xenograft Tumor Model (A549) | Oral (PO) | 10 | Twice Daily (BID) | 28 Days | Staggered enrollment when tumors reach 100-150 mm³. |

| Acute Inflammation Model (LPS) | Intravenous (IV) | 1 | Single Dose | 24 Hours | Administer 30 min prior to LPS challenge. |

Experimental Protocols

Preparation of this compound Formulation

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Saline (0.9% NaCl)

Protocol:

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolve the this compound powder in DMSO to create a stock solution (e.g., 50 mg/mL). Vortex until fully dissolved.

-

In a separate sterile tube, prepare the vehicle solution. For a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, combine the components in the specified ratio.

-

Slowly add the this compound stock solution to the vehicle solution to achieve the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 200 µL).

-

Vortex the final formulation thoroughly before each administration.

Administration of this compound

Animal Models:

-

Female C57BL/6 mice, 8-10 weeks old.

-

Athymic Nude mice, 6-8 weeks old.

Protocols:

-

Oral Gavage (PO):

-

Securely restrain the mouse.

-

Use a 20G, 1.5-inch curved gavage needle.

-

Measure the distance from the oral cavity to the xiphoid process to ensure proper tube placement.

-

Gently insert the gavage needle into the esophagus and deliver the formulation slowly.

-

Administer a maximum volume of 10 mL/kg (e.g., 200 µL for a 20g mouse).

-

-

Intraperitoneal Injection (IP):

-

Restrain the mouse to expose the abdomen.

-

Tilt the mouse downwards to a 30-degree angle.

-

Insert a 27G needle into the lower right quadrant of the abdomen, avoiding the midline.

-

Aspirate to ensure no fluid is withdrawn, then inject the formulation.

-

-

Intravenous Injection (IV):

-

Place the mouse in a restrainer to expose the tail.

-

Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

-

Swab the tail with an alcohol pad.

-

Using a 30G needle, cannulate one of the lateral tail veins and inject the formulation slowly.

-

Diagrams and Workflows

Hypothetical Signaling Pathway of this compound

The diagram below illustrates a hypothetical mechanism of action where this compound inhibits an upstream kinase (Kinase A), preventing the phosphorylation and activation of a downstream transcription factor (TF-B), which is responsible for the expression of pro-inflammatory genes.

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the typical workflow for assessing the efficacy of this compound in a murine syngeneic tumor model.

Caption: General workflow for a murine tumor model study.

Application Notes and Protocols for TD-106 in Multiple Myeloma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD-106 is a potent and specific modulator of Cereblon (CRBN), a substrate receptor of the CUL4-CRBN E3 ubiquitin ligase complex. By binding to CRBN, this compound induces the targeted ubiquitination and subsequent proteasomal degradation of neo-substrates, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). These transcription factors are critical for the survival and proliferation of multiple myeloma cells. The degradation of IKZF1 and IKZF3 leads to downstream effects, including the downregulation of key oncogenic drivers such as c-MYC and IRF4, ultimately resulting in anti-myeloma activity.[1][2][3][4][5]

These application notes provide a comprehensive overview of the use of this compound in multiple myeloma cell lines, including its mechanism of action, effects on cell viability, apoptosis, and cell cycle, along with detailed protocols for key experimental assays.

Mechanism of Action

This compound functions as a molecular glue, redirecting the enzymatic activity of the CRL4^CRBN^ E3 ubiquitin ligase complex towards IKZF1 and IKZF3. This leads to the polyubiquitination of these transcription factors, marking them for degradation by the 26S proteasome. The subsequent reduction in IKZF1 and IKZF3 levels disrupts the transcriptional network that sustains multiple myeloma cell growth and survival.

Caption: this compound binds to the CRBN E3 ligase complex, leading to the ubiquitination and proteasomal degradation of IKZF1 and IKZF3, which in turn downregulates c-MYC and IRF4, inducing apoptosis and cell cycle arrest in multiple myeloma cells.

Data Presentation

In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines

The anti-proliferative activity of this compound has been demonstrated in the NCI-H929 multiple myeloma cell line. While extensive data across a broad panel of myeloma cell lines for this compound is not yet publicly available, the following table summarizes the known data and provides representative IC50 values for other CRBN modulators in commonly used myeloma cell lines to guide experimental design.

| Cell Line | This compound CC50 (µM) | Lenalidomide IC50 (µM) | Pomalidomide IC50 (µM) |

| NCI-H929 | 0.039 | ~1-10 | ~0.1-1 |

| RPMI-8226 | Not Reported | ~10-50 | ~1-10 |

| U266 | Not Reported | >50 | ~5-20 |

| MM.1S | Not Reported | ~0.1-1 | ~0.01-0.1 |

Note: CC50 (50% cytotoxic concentration) and IC50 (50% inhibitory concentration) values for Lenalidomide and Pomalidomide are approximate and can vary based on experimental conditions.

Experimental Protocols

Cell Proliferation Assay (WST-1)

This protocol is for determining the cytotoxic effect of this compound on multiple myeloma cell lines.

Caption: Workflow for assessing the anti-proliferative effects of this compound using the WST-1 assay.

Materials:

-

Multiple myeloma cell lines (e.g., NCI-H929, RPMI-8226, U266, MM.1S)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (stock solution in DMSO)

-

96-well clear flat-bottom microplates

-

WST-1 reagent

-

Microplate reader

Procedure:

-

Seed multiple myeloma cells in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete medium.

-

Prepare serial dilutions of this compound in complete medium. It is recommended to test a wide range of concentrations (e.g., 0.1 nM to 100 µM) to determine the CC50/IC50 value accurately.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC50/IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying this compound-induced apoptosis.

Materials: